molecular formula C17H15FN2OS B2637359 N-(4-fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide CAS No. 450348-73-9

N-(4-fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

Cat. No.: B2637359
CAS No.: 450348-73-9
M. Wt: 314.38
InChI Key: JNEVSKJJTNZWKM-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a synthetic acetamide derivative featuring a 4-fluorophenyl group attached to the acetamide nitrogen and a 1-methylindole-3-thioether moiety at the α-position. This compound’s structure combines electron-withdrawing (fluorine) and electron-donating (indole) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(1-methylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c1-20-10-16(14-4-2-3-5-15(14)20)22-11-17(21)19-13-8-6-12(18)7-9-13/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEVSKJJTNZWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide, with a molecular formula of C17H15FN2OS and a molecular weight of 314.38 g/mol, is a compound of interest in various biological studies. This compound is characterized by its unique structural features, including a fluorinated phenyl group and an indole-derived thioacetamide moiety. Its potential biological activities make it a candidate for further research in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of this compound have shown significant activity against various pathogens, with minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL for some derivatives . The compounds demonstrated not only bactericidal effects but also the ability to inhibit biofilm formation, which is crucial in treating persistent infections caused by bacteria like Staphylococcus aureus and Staphylococcus epidermidis.

The mechanism of action for these compounds includes inhibition of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase and 0.52 to 2.67 µM for DHFR . This suggests that the compound may interfere with critical enzymatic processes in bacterial cells, leading to their death or inhibition.

Cytotoxicity and Safety Profile

Safety assessments reveal that these compounds exhibit low hemolytic activity (3.23% to 15.22% lysis), indicating a favorable safety profile compared to standard toxic agents like Triton X-100 . Additionally, cytotoxicity tests on Vero cells showed IC50 values greater than 60 µM, suggesting that the compounds are relatively non-toxic at therapeutic concentrations .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several derivatives were tested against common pathogens. Compound 7b emerged as the most active derivative, significantly outperforming others in both MIC and MBC/MFC assays. The study utilized time-kill assays to assess the kinetics of bacterial kill, confirming rapid bactericidal effects within hours of exposure .

Case Study 2: Synergistic Effects

Another study explored the synergistic effects of this compound with established antibiotics like Ciprofloxacin and Ketoconazole. The combination therapy resulted in reduced MICs for both antibiotics, enhancing their efficacy against resistant strains .

Research Findings Summary Table

Property Value
Molecular FormulaC17H15FN2OS
Molecular Weight314.38 g/mol
Minimum Inhibitory Concentration (MIC)0.22 - 0.25 μg/mL
Hemolytic Activity3.23% - 15.22% lysis
IC50 (Cytotoxicity on Vero Cells)>60 µM
DNA Gyrase Inhibition IC5012.27 - 31.64 µM
DHFR Inhibition IC500.52 - 2.67 µM

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Core

  • N-(Benzothiazole-2-yl)-2-(4-Fluorophenyl)Acetamide (): Replaces the indole-thioether group with a benzothiazole ring. This substitution may alter solubility and metabolic stability .
  • N-(1,3-Thiazol-2-yl)-2-(3,4-Dichlorophenyl)Acetamide (): Features a dichlorophenyl group and a thiazole ring. The electron-withdrawing chlorine atoms increase lipophilicity but may reduce bioavailability compared to the 4-fluorophenyl group in the target compound.
  • N-((1-(Phenylsulfonyl)-1H-Indol-3-yl)Methyl)Acetamide ():
    Contains a sulfonyl group instead of a thioether. The sulfonyl group increases polarity and may enhance solubility but could reduce membrane permeability relative to the thioether in the target compound .

Physicochemical and Structural Properties

Table 1: Key Properties of Selected Acetamide Derivatives

Compound Name Substituents LogP* Bioactivity (IC50/EC50) Key Structural Features
Target Compound 4-Fluorophenyl, 1-methylindole-thioether ~3.5 Not reported Thioether linkage, fluorophenyl
N-(Benzothiazole-2-yl)-2-(4-Fluorophenyl)Acetamide Benzothiazole, 4-fluorophenyl ~2.8 Not tested Aromatic heterocycle
AJ5d () 4-Oxothiazolidine, quinazolinone ~4.1 MIC: 8–32 µg/mL (bacteria) Thiazolidinone-quinazolinone core
(E)-N-[5-(4-Fluorostyryl)-3-Trifluoroacetyl... Trifluoroacetyl, fluorostyryl ~4.5 EC50: 0.5 µM (pLDH assay) Trifluoroacetyl group, styryl

*Estimated using fragment-based methods (e.g., Crippen’s method).

Electronic and Steric Effects

  • The 1-methylindole-thioether group introduces steric bulk and sulfur’s lone-pair electrons, which may facilitate interactions with metal ions or enzyme active sites (cf. ).

Q & A

Q. What synthetic methodologies are commonly employed for N-(4-fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide?

Synthesis typically involves functionalizing the indole core and introducing the thioacetamide moiety. For example, a related compound, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide, was synthesized via sequential alkylation of indole, followed by coupling with an oxo-acetyl chloride intermediate . Key steps include:

  • Alkylation of indole at the N1 position using 4-chlorobenzyl chloride.
  • Formation of the thioacetamide group via nucleophilic substitution with a thiol derivative.
  • Purification via column chromatography and crystallization. Reaction conditions (e.g., anhydrous solvents, catalysts like DCC for amide bond formation) and characterization (NMR, X-ray crystallography) are critical for reproducibility .

Q. How is structural characterization performed for this compound?

Structural confirmation relies on 1H/13C NMR and X-ray crystallography . For instance, in analogs like N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide, NMR chemical shifts (e.g., δ 7.8–7.2 ppm for aromatic protons) and coupling constants confirm substituent positioning, while X-ray data validate bond lengths and angles (e.g., C–S bond: ~1.78 Å) . Advanced techniques like 1,1-ADEQUATE NMR experiments resolve complex coupling patterns in indole derivatives .

Q. What pharmacological targets are associated with this class of compounds?

Structurally similar acetamides exhibit cyclooxygenase-2 (COX-2) inhibition and tubulin polymerization inhibition . For example, phenethyl amide derivatives of indomethacin show selective COX-2 inhibition (IC50 < 1 µM) and anti-inflammatory activity without ulcerogenic effects . Modifications to the fluorophenyl or pyridinyl groups can enhance target specificity and metabolic stability .

Advanced Research Questions

Q. How can metabolic stability be optimized for fluorophenyl-indole thioacetamides?

MetaSite , an in silico tool, predicts metabolic soft spots (e.g., oxidation on fluorophenyl or indole moieties). Strategies include:

  • Introducing electron-deficient substituents (e.g., fluoropyridinyl) to reduce cytochrome P450-mediated oxidation.
  • Replacing labile groups (e.g., phenethyl amides) with polar glycine derivatives to shift metabolism toward O-demethylation . Microsomal stability assays (rat/human liver microsomes) and pharmacokinetic profiling (e.g., half-life, clearance) validate improvements .

Q. How are spectral data contradictions resolved in structural analysis?

Discrepancies between experimental and theoretical spectra (e.g., IR vibrational modes) are addressed via density functional theory (DFT) . For N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide, B3LYP/6-311++G(d,p) calculations matched experimental IR/Raman shifts (e.g., C=O stretch at ~1680 cm⁻¹), confirming intramolecular charge transfer effects . Hybrid methods combining experimental data (NMR, X-ray) and computational modeling enhance accuracy .

Q. What strategies mitigate reactivity issues during heterocyclic ring formation?

Pyrazolo[4,3-d]pyrimidinone cores (in analogs like N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl}acetamide) require controlled cyclization conditions:

  • Use of acetic anhydride as a cyclizing agent at 80–100°C.
  • Protecting-group strategies (e.g., tert-butyloxycarbonyl for amine moieties) to prevent side reactions . LC-MS monitors intermediate stability, while TLC ensures reaction completion.

Q. How does computational modeling guide reactivity predictions?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding to targets like EGFR or BRAFV600E. For quinazolin-4-one/3-cyanopyridin-2-one hybrids, docking scores (ΔG < -9 kcal/mol) correlate with IC50 values (<10 nM) in antiproliferative assays . QSAR models optimize substituent effects on logP and polar surface area to balance potency and solubility .

Data Contradiction Analysis

Q. How are conflicting biological activity data reconciled across studies?

Discrepancies in IC50 values (e.g., COX-2 vs. COX-1 selectivity) arise from assay conditions (e.g., enzyme source, substrate concentration). Standardized protocols (e.g., human recombinant COX-2 assays) and meta-analyses of published data clarify structure-activity relationships. For example, fluorophenyl derivatives show consistent COX-2 selectivity (>100-fold) when tested under uniform conditions .

Q. What experimental designs address low yields in thioacetamide synthesis?

Low yields (e.g., <50%) in thioether formation are improved by:

  • Using DMSO as a solvent to enhance nucleophilicity of thiols.
  • Catalytic base (e.g., K2CO3) to deprotonate thiols and accelerate substitution .
  • Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 12 h) and improves purity .

Methodological Recommendations

Q. What crystallographic software is recommended for structural refinement?

SHELXL is widely used for small-molecule refinement due to its robust handling of high-resolution data and twinning corrections. For macromolecules, SHELXPRO interfaces with CCP4 suites for phasing and density modification .

Q. How are metabolic pathways experimentally validated?

LC-HRMS identifies metabolites in microsomal incubations. For example, oxidative metabolites of phenethyl amides are characterized via fragmentation patterns (m/z +16 for hydroxylation) and compared with synthetic standards . Stable isotope labeling (e.g., ¹⁸O) confirms enzymatic pathways .

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